molecular formula C12H18N2O2S B5818642 N-(2,2-dimethoxyethyl)-N'-(4-methylphenyl)thiourea

N-(2,2-dimethoxyethyl)-N'-(4-methylphenyl)thiourea

Cat. No. B5818642
M. Wt: 254.35 g/mol
InChI Key: FUKJHKBVYQMCCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-dimethoxyethyl)-N'-(4-methylphenyl)thiourea, also known as DMTU, is a chemical compound that has gained attention in scientific research due to its potential as an antioxidant and its ability to scavenge free radicals.

Scientific Research Applications

N-(2,2-dimethoxyethyl)-N'-(4-methylphenyl)thiourea has been studied for its potential use as an antioxidant in various fields such as medicine, agriculture, and food science. It has also been investigated for its ability to scavenge free radicals and protect against oxidative stress in cells. Additionally, N-(2,2-dimethoxyethyl)-N'-(4-methylphenyl)thiourea has been shown to have anti-inflammatory properties and may have potential therapeutic applications in diseases such as cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

N-(2,2-dimethoxyethyl)-N'-(4-methylphenyl)thiourea acts as an antioxidant by scavenging free radicals and preventing the oxidation of lipids, proteins, and DNA. It also inhibits the production of reactive oxygen species (ROS) and reduces inflammation by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2,2-dimethoxyethyl)-N'-(4-methylphenyl)thiourea has been shown to protect against oxidative stress in cells and tissues by reducing lipid peroxidation and increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N-(2,2-dimethoxyethyl)-N'-(4-methylphenyl)thiourea is a relatively stable compound that can be easily synthesized in the lab. It is also soluble in water and ethanol, making it easy to dissolve in aqueous solutions. However, N-(2,2-dimethoxyethyl)-N'-(4-methylphenyl)thiourea has a relatively short half-life in vivo and may require repeated dosing to maintain its antioxidant effects.

Future Directions

Future research on N-(2,2-dimethoxyethyl)-N'-(4-methylphenyl)thiourea could focus on its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. Additionally, studies could investigate the optimal dosing and administration of N-(2,2-dimethoxyethyl)-N'-(4-methylphenyl)thiourea to maximize its antioxidant and anti-inflammatory effects. Finally, research could explore the use of N-(2,2-dimethoxyethyl)-N'-(4-methylphenyl)thiourea in combination with other antioxidants or anti-inflammatory agents to enhance its therapeutic potential.

Synthesis Methods

N-(2,2-dimethoxyethyl)-N'-(4-methylphenyl)thiourea can be synthesized by reacting 4-methylphenylisothiocyanate with 2,2-dimethoxyethylamine in anhydrous ethanol. The resulting N-(2,2-dimethoxyethyl)-N'-(4-methylphenyl)thiourea is a white crystalline solid that is soluble in water and ethanol.

properties

IUPAC Name

1-(2,2-dimethoxyethyl)-3-(4-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-9-4-6-10(7-5-9)14-12(17)13-8-11(15-2)16-3/h4-7,11H,8H2,1-3H3,(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKJHKBVYQMCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NCC(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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